2-(Perfluoropropyl)isonicotinic acid
Description
2-(Perfluoropropyl)isonicotinic acid is a fluorinated derivative of isonicotinic acid (pyridine-4-carboxylic acid), featuring a perfluoropropyl (-C₃F₇) substituent at the 2-position of the pyridine ring. This compound is of significant interest in coordination chemistry and materials science due to the unique properties imparted by its fluorinated alkyl chain. The electron-withdrawing nature of the perfluorinated group enhances thermal stability and hydrophobicity, making it a promising linker for constructing robust metal-organic frameworks (MOFs) with applications in gas storage, catalysis, and separation technologies .
Properties
IUPAC Name |
2-(1,1,2,2,3,3,3-heptafluoropropyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F7NO2/c10-7(11,8(12,13)9(14,15)16)5-3-4(6(18)19)1-2-17-5/h1-3H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVKNBKEEUUPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(C(C(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895976 | |
| Record name | 2-(Heptafluoropropyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20897-65-8 | |
| Record name | 2-(Heptafluoropropyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Perfluoropropyl)isonicotinic acid typically involves the reaction of isonicotinic acid with perfluoropropyl iodide in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective introduction of the perfluoropropyl group at the desired position on the isonicotinic acid molecule. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as flow chemistry and automated reactors can enhance the efficiency and yield of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Perfluoropropyl)isonicotinic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated products.
Substitution: The perfluoropropyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include various perfluorinated and partially fluorinated derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Perfluoropropyl)isonicotinic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in the study of fluorinated biomolecules and their interactions.
Medicine: Research into the potential therapeutic applications of fluorinated compounds often involves this compound as a precursor or intermediate.
Industry: The compound is utilized in the development of advanced materials, including coatings, polymers, and surfactants with enhanced chemical resistance and stability
Mechanism of Action
The mechanism of action of 2-(Perfluoropropyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The perfluoropropyl group imparts unique electronic and steric properties to the molecule, which can influence its binding affinity and reactivity with various biological and chemical targets. The compound’s effects are often mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 2-(perfluoropropyl)isonicotinic acid with related isonicotinic acid derivatives:
| Compound Name | Molecular Formula | Molecular Weight | Substituent(s) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₉H₄F₇NO₂ | 315.13 | Perfluoropropyl (2-position) | Carboxylic acid, Fluorinated alkyl |
| 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid | C₁₀H₁₁FN₂O₂ | 210.20 | Fluoro (2), Pyrrolidinyl (6) | Carboxylic acid, Amine |
| 2-(4-Methansulfonylphenyl)isonicotinic acid | C₁₃H₁₁NO₄S | 277.30 | Methansulfonylphenyl (2) | Carboxylic acid, Sulfonyl |
Key Observations :
- Molecular Weight : The perfluoropropyl derivative has the highest molecular weight (315.13) due to its seven fluorine atoms and extended alkyl chain, compared to the lighter fluoro-pyrrolidinyl (210.20) and sulfonylphenyl (277.30) analogs .
- Electron Effects : The perfluoropropyl group is strongly electron-withdrawing, which polarizes the pyridine ring and enhances the acidity of the carboxylic acid group. In contrast, the sulfonyl group in 2-(4-methansulfonylphenyl)isonicotinic acid also withdraws electrons but contributes to resonance stabilization .
- Hydrophobicity: The perfluorinated chain imparts exceptional hydrophobicity, a property absent in the non-fluorinated analogs. This makes the compound ideal for water-resistant MOFs .
Metal-Organic Frameworks (MOFs)
- This compound: Used as a linker in MOFs due to its ability to form stable, porous networks. Fluorinated MOFs exhibit high thermal stability (up to 400°C) and selectivity for non-polar gases like CH₄ and CO₂ .
- However, its lower hydrophobicity limits use in moisture-prone environments .
Pharmaceutical Relevance
- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic Acid : The pyrrolidinyl group enhances bioavailability, making this compound a candidate for drug development, particularly in kinase inhibition or antimicrobial therapies .
- This compound: Limited direct pharmaceutical use due to its high hydrophobicity but may serve as a fluorinated tag in tracer studies.
Stability and Reactivity
- Thermal Stability: Fluorinated compounds generally exhibit superior thermal stability. For example, MOFs incorporating this compound retain crystallinity at temperatures exceeding 350°C, whereas non-fluorinated analogs degrade below 300°C .
- Chemical Reactivity : The sulfonyl group in 2-(4-methansulfonylphenyl)isonicotinic acid increases susceptibility to nucleophilic attack, limiting its utility in acidic or basic conditions compared to the inert perfluoropropyl derivative .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
